molecular formula C7H14O8S B13392450 3-o-(Methylsulfonyl)hexopyranose CAS No. 61135-45-3

3-o-(Methylsulfonyl)hexopyranose

Cat. No.: B13392450
CAS No.: 61135-45-3
M. Wt: 258.25 g/mol
InChI Key: SRRSBHCHONHCPP-UHFFFAOYSA-N
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Description

3-O-(Methylsulfonyl)hexopyranose is a chemical compound with the molecular formula C7H14O8S It is a derivative of hexopyranose, a six-membered ring structure commonly found in carbohydrates

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-(Methylsulfonyl)hexopyranose typically involves the functionalization of hexopyranose derivativesThe reaction is carried out under mild conditions to ensure the selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be integrated into the industrial process.

Chemical Reactions Analysis

Types of Reactions: 3-O-(Methylsulfonyl)hexopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the methylsulfonyl group or to alter other functional groups within the molecule.

    Substitution: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of the methylsulfonyl group with the nucleophile used .

Scientific Research Applications

3-O-(Methylsulfonyl)hexopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-(Methylsulfonyl)hexopyranose involves its interaction with various molecular targets. The methylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the hexopyranose ring. This can affect enzyme binding and activity, as well as interactions with other biomolecules. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or as part of a larger molecular structure .

Comparison with Similar Compounds

  • 3-O-(Methylsulfonyl)glucopyranose
  • 3-O-(Methylsulfonyl)galactopyranose
  • 3-O-(Methylsulfonyl)mannopyranose

Comparison: While these compounds share the methylsulfonyl group and the hexopyranose ring, their unique stereochemistry and functional group positioning can lead to different chemical and biological properties. For example, 3-O-(Methylsulfonyl)glucopyranose may have different solubility and reactivity compared to 3-O-(Methylsulfonyl)galactopyranose due to the orientation of hydroxyl groups .

Properties

IUPAC Name

[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8S/c1-16(12,13)15-6-4(9)3(2-8)14-7(11)5(6)10/h3-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRSBHCHONHCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1C(C(OC(C1O)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289613
Record name 3-o-(methylsulfonyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61135-45-3
Record name NSC62387
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-o-(methylsulfonyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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